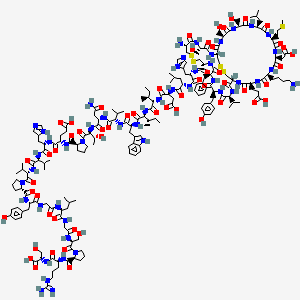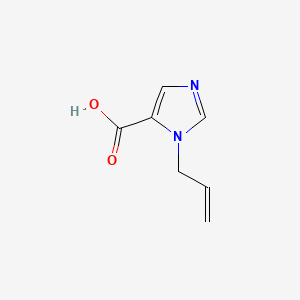
Nicotinic Acid-13C1 (~1per cent unlabeled)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nicotinic Acid-13C1, also known as 3-Pyridinecarboxylic Acid-13C1, is a labeled form of nicotinic acid where one carbon atom is replaced with the carbon-13 isotope. This compound is used extensively in research to trace metabolic pathways and study biochemical processes due to its isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions: Nicotinic acid can be synthesized through several methods. One common method involves the oxidation of 3-methylpyridine (3-picoline) using nitric acid. This process involves the following steps:
Oxidation of 3-methylpyridine: 3-methylpyridine is oxidized with nitric acid to produce nicotinic acid.
Purification: The resulting nicotinic acid is purified through crystallization or other purification techniques.
Industrial Production Methods: On an industrial scale, nicotinic acid is primarily produced by the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is favored due to its efficiency and cost-effectiveness. it produces nitrous oxide as a by-product, which poses environmental challenges .
化学反应分析
Types of Reactions: Nicotinic acid undergoes various chemical reactions, including:
Oxidation: Nicotinic acid can be oxidized to produce nicotinic acid derivatives.
Reduction: It can be reduced to form nicotinamide.
Substitution: Nicotinic acid can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products Formed:
Nicotinamide: Formed through the reduction of nicotinic acid.
Nicotinic Acid Derivatives: Formed through oxidation or substitution reactions.
科学研究应用
Nicotinic Acid-13C1 is used in a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand chemical pathways.
Biology: Helps in studying the role of nicotinic acid in biological systems.
Medicine: Used in research to understand the pharmacokinetics and pharmacodynamics of nicotinic acid and its derivatives.
Industry: Employed in the production of labeled compounds for various industrial applications.
作用机制
Nicotinic acid exerts its effects through several mechanisms:
Metabolism: It is metabolized to nicotinamide adenine dinucleotide (NAD) via the Preiss-Handler pathway.
Receptor Interaction: Nicotinic acid interacts with specific receptors on adipocytes, regulating the formation and release of adipokines.
Redox Reactions: Acts as an electron donor or acceptor in redox reactions catalyzed by various enzymes.
相似化合物的比较
Inositol Hexanicotinate: A form of nicotinic acid bonded to inositol.
Extended-Release Nicotinic Acid: A form of nicotinic acid that is released gradually over time.
Uniqueness: Nicotinic Acid-13C1 is unique due to its isotopic labeling, which allows for precise tracing in metabolic studies. This makes it particularly valuable in research settings where understanding the detailed pathways and interactions of nicotinic acid is crucial .
属性
CAS 编号 |
57987-14-1 |
|---|---|
分子式 |
C6H5NO2 |
分子量 |
124.103 |
IUPAC 名称 |
pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i6+1 |
InChI 键 |
PVNIIMVLHYAWGP-PTQBSOBMSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)O |
同义词 |
3-Pyridinecarboxylic Acid-13C1; 3-Carboxylpyridine-13C1; 3-Carboxypyridine-13C1 Akotin-13C1; Apelagrin-13C1; Niacin-13C1; Niacor-13C1; Niaspan-13C1; Nicacid-13C1; Pelonin-13C1; Vitamin B3-13C1; Vitamin B5-13C1; Wampocap-13C1; β-Pyridinecarboxylic Aci |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8,9-Diazapentacyclo[5.4.0.02,6.03,11.04,10]undecane](/img/structure/B569676.png)
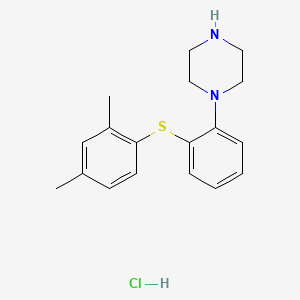
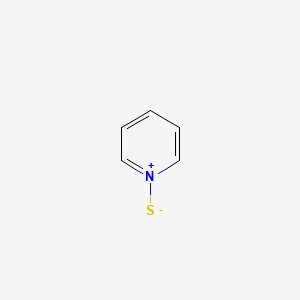
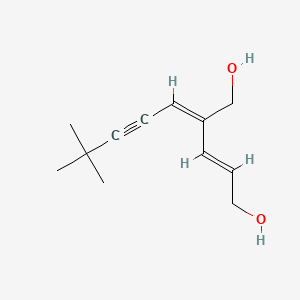
![1h-Imidazo[4,5-f]isoquinoline](/img/structure/B569688.png)
![4-[(Aminooxy)acetyl]piperazin-2-one](/img/structure/B569691.png)
